Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate
Description
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate is a phosphonate ester derivative featuring a fluorenyl core substituted with an acetylamino group and a diisopropyl phosphonate moiety. Phosphonates are widely recognized for their hydrolytic stability compared to phosphates, making them valuable in medicinal chemistry as non-hydrolyzable analogs for enzyme inhibition or prodrug design .
Properties
CAS No. |
6344-54-3 |
|---|---|
Molecular Formula |
C21H26NO4P |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[9-di(propan-2-yloxy)phosphoryl-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C21H26NO4P/c1-13(2)25-27(24,26-14(3)4)21-19-9-7-6-8-17(19)18-11-10-16(12-20(18)21)22-15(5)23/h6-14,21H,1-5H3,(H,22,23) |
InChI Key |
IETXKUKTOUUGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorenyl Intermediate
- The fluorenyl moiety is typically introduced via reaction of fluoren-9-ylmethanol or fluoren-9-ylmethoxycarbonyl derivatives with suitable amines or amino acid derivatives.
- For example, a method described in patent CN102718739A involves reacting levodopa with 9H-fluoren-9-ylmethoxycarbonyl N-hydroxysuccinimide ester to obtain a fluorenyl-protected amino acid intermediate. This reaction is performed in the presence of sodium bicarbonate and acetone as solvent, followed by purification steps including extraction and crystallization.
Introduction of the Acetylamino Group
- The acetylamino group can be introduced by acetylation of an amino precursor or by using acetylated amino acid derivatives in the initial coupling steps.
- The acetylation is typically carried out using acetic anhydride or acetyl chloride under controlled conditions to avoid over-acetylation or side reactions.
Formation of the Phosphonate Ester
- The key step involves the formation of the dipropan-2-yl phosphonate ester. This is achieved by reacting the fluorenyl-acetylamino intermediate with a phosphonate reagent such as dipropan-2-yl phosphite or related phosphorus compounds.
- Catalysts such as pyridinium p-toluenesulfonate (PPTS) are employed to facilitate esterification in solvents like tetrahydrofuran (THF).
- The reaction is typically refluxed for several hours (e.g., 8 hours) to ensure complete conversion.
- After reaction completion, the product is purified by solvent extraction, washing with ferric chloride solution to remove impurities, drying, and recrystallization from solvents such as ethyl acetate and sherwood oil.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Fluorenyl intermediate formation | Levodopa + Fmoc-NHS ester, NaHCO3, acetone | Acetone | - | Overnight | ~70 | >95 |
| Acetylation | Amino intermediate + Acetic anhydride | Suitable solvent | - | 1-2 hours | ~85 | >98 |
| Phosphonate ester formation | Fluorenyl-acetylamino intermediate + dipropan-2-yl phosphite | THF | Pyridinium p-toluenesulfonate | Reflux 8 hours | 65-72 | 97-99 |
Analytical and Purification Techniques
- Purification: The crude product is purified by multiple solvent washes including ethyl acetate, ferric chloride aqueous solution, and saturated brine to remove inorganic and organic impurities.
- Drying: Anhydrous sodium sulfate is used to dry organic layers before concentration.
- Recrystallization: Final purification is achieved by recrystallization in sherwood oil and ethyl acetate, yielding high purity crystalline product.
- Characterization: Purity and identity are confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry.
Research Findings and Optimization
- The use of pyridinium p-toluenesulfonate as a catalyst in the phosphonate esterification step improves yield and reduces reaction time compared to traditional acid catalysts.
- Solvent choice is critical; tetrahydrofuran provides an optimal medium for the esterification reaction due to its polarity and boiling point.
- The acetylation step must be carefully controlled to prevent side reactions and ensure selective mono-acetylation.
- The multi-step synthesis benefits from intermediate purification to enhance overall yield and product quality.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of fluorenyl amino intermediate | Levodopa, Fmoc-NHS ester, NaHCO3 | Acetone, stirring overnight | Fluorenyl-protected amino acid |
| 2 | Acetylation of amino group | Acetic anhydride | Room temp, 1-2 hours | Acetylamino intermediate |
| 3 | Phosphonate ester formation | Dipropan-2-yl phosphite, PPTS | THF, reflux 8 hours | Dipropan-2-yl phosphonate product |
Chemical Reactions Analysis
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, which can influence various biochemical pathways. Additionally, the fluorenyl moiety can interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
Structural Analogues with Fluorenyl Groups
- Fmoc-hCys(EtPO(OBn)₂)-OH (1): This homocysteine-derived phosphonate incorporates a fluorenylmethoxycarbonyl (Fmoc) group and benzyl-protected phosphonate. Unlike Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate, this compound is designed for peptide synthesis, leveraging the Fmoc group for temporary protection during solid-phase synthesis. The benzyl groups on the phosphonate enhance solubility in organic solvents but require deprotection for biological activity, whereas the diisopropyl groups in the target compound confer inherent stability .
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid : This compound (CAS 180576-05-0) lacks a phosphonate moiety but shares the fluorenylmethoxycarbonyl group. Its primary application is as a building block in peptide synthesis, highlighting the versatility of fluorenyl groups in bioconjugation .
Bioactive Phosphonates with Amino Substituents
- Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS 116384-53-3): This adenine-containing phosphonate acts as a prodrug for antiviral agents. The pivaloyloxymethyl (POM) groups in related compounds (e.g., bis(pivaloyloxymethoxy)phosphinylmethoxy derivatives) enhance oral bioavailability by masking the phosphonate’s negative charge. In contrast, this compound lacks such prodrug modifications, suggesting differences in pharmacokinetic profiles .
Reactivity and Stability Comparisons
- Hydrolysis Resistance: Phosphonates like this compound resist enzymatic and chemical hydrolysis due to the stable C–P bond, unlike phosphates. For example, Fmoc-hCys(EtPO(OBn)₂)-OH retains integrity under peptide synthesis conditions (pH 8–10) but requires phosphatase-resistant design for biological assays .
- Oxidative Stability: The acetylamino group in the target compound may reduce susceptibility to redox side reactions compared to phenolic derivatives. For instance, 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid undergoes oxidative condensation with thionyl chloride, forming dimeric products, whereas the acetylamino-fluorenylphosphonate’s structure likely mitigates such reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate, commonly referred to by its CAS number 6344-54-3, is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is with a molecular weight of approximately 387.41 g/mol. It features a phosphonate group which is significant in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26NO4P |
| Molecular Weight | 387.41 g/mol |
| CAS Number | 6344-54-3 |
| Structure | Structure |
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit antitumor properties. For instance, studies have shown that derivatives of acetylamino fluorenes can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Mutagenicity and Carcinogenicity
The compound has been associated with mutagenic effects. According to toxicological assessments, certain derivatives of acetylamino fluorenes have demonstrated mutagenic potential in bacterial assays (Ames test). This raises concerns regarding long-term exposure and the risk of carcinogenesis, particularly affecting organs such as the bladder and liver in animal models .
The biological activity of this compound may be attributed to its ability to interact with DNA and interfere with cellular processes:
- DNA Intercalation : The fluorenyl moiety can intercalate between DNA base pairs, leading to structural distortions.
- Enzyme Inhibition : The phosphonate group may inhibit certain kinases or phosphatases involved in cell signaling pathways.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry investigated a series of acetylamino fluorenes, revealing that modifications on the fluorenyl core enhanced their cytotoxicity against human cancer cell lines. The results indicated that the presence of a phosphonate group significantly increased the potency compared to non-phosphonated analogs.
- Mutagenicity Assessment : In an evaluation conducted by the National Toxicology Program, several acetylamino compounds were tested for mutagenicity using Salmonella typhimurium strains. The results indicated that this compound showed positive results in inducing mutations, suggesting a need for caution in its handling and potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
